molecular formula C20H17FN2O4 B444698 N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide CAS No. 328077-50-5

N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide

Cat. No.: B444698
CAS No.: 328077-50-5
M. Wt: 368.4g/mol
InChI Key: UQJKGGZXLGGWNR-UHFFFAOYSA-N
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Description

N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide is a synthetic organic compound with a molecular formula of C20H17FN2O4 This compound is characterized by its chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring

Preparation Methods

The synthesis of N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative.

    Introduction of the ethoxy group: This step involves the ethylation of the chromene core using an ethylating agent under basic conditions.

    Formation of the imino group: This can be accomplished by reacting the chromene derivative with an amine, such as 4-fluoroaniline, under acidic conditions.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide depends on its specific interactions with molecular targets. For example, if the compound exhibits enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if it acts on receptors, it may bind to the receptor site, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide can be compared with other similar compounds, such as:

    N-acetyl-8-methoxy-2-(4-chlorophenyl)iminochromene-3-carboxamide: This compound has a methoxy group instead of an ethoxy group and a chlorophenyl group instead of a fluorophenyl group.

    N-acetyl-8-ethoxy-2-(4-bromophenyl)iminochromene-3-carboxamide: This compound has a bromophenyl group instead of a fluorophenyl group.

    N-acetyl-8-ethoxy-2-(4-methylphenyl)iminochromene-3-carboxamide: This compound has a methylphenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4/c1-3-26-17-6-4-5-13-11-16(19(25)22-12(2)24)20(27-18(13)17)23-15-9-7-14(21)8-10-15/h4-11H,3H2,1-2H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJKGGZXLGGWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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